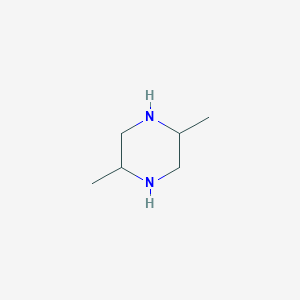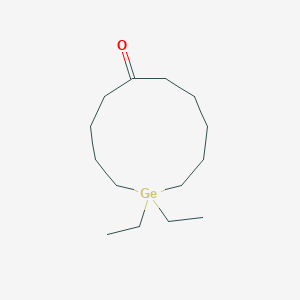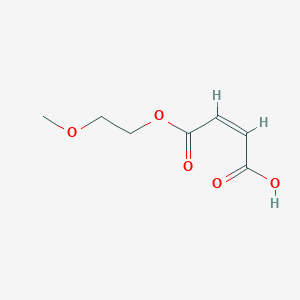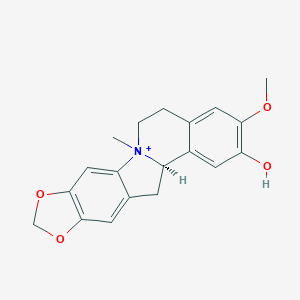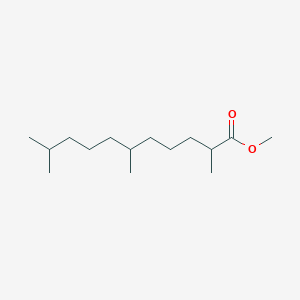
Methyl 2,6,10-trimethylundecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,6,10-trimethylundecanoate is a chemical compound that belongs to the class of esters. It is a colorless liquid that has a fruity odor and is used in various industrial applications. Methyl 2,6,10-trimethylundecanoate is synthesized by esterification of 2,6,10-trimethylundecanoic acid with methanol in the presence of a catalyst.
作用机制
The mechanism of action of methyl 2,6,10-trimethylundecanoate is not well understood. It is believed to exert its antimicrobial and antifungal properties by disrupting the cell membrane of microorganisms. It may also interfere with the synthesis of essential cellular components, such as proteins and nucleic acids.
生化和生理效应
Methyl 2,6,10-trimethylundecanoate has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to the skin and eyes. It is also not mutagenic or carcinogenic. Methyl 2,6,10-trimethylundecanoate is metabolized in the liver and excreted in the urine.
实验室实验的优点和局限性
Methyl 2,6,10-trimethylundecanoate has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also readily available and relatively inexpensive. However, one limitation of methyl 2,6,10-trimethylundecanoate is its low solubility in water, which can make it difficult to use in aqueous solutions. It also has a low vapor pressure, which can make it challenging to handle in gas-phase experiments.
未来方向
There are several future directions for research on methyl 2,6,10-trimethylundecanoate. One area of interest is its potential as a natural preservative in the food and cosmetic industries. Another area of research is its use as a biofuel, which could have significant environmental benefits. Additionally, further studies are needed to understand the mechanism of action of methyl 2,6,10-trimethylundecanoate and its potential as an antimicrobial and antifungal agent.
合成方法
Methyl 2,6,10-trimethylundecanoate is synthesized by esterification of 2,6,10-trimethylundecanoic acid with methanol in the presence of a catalyst. The catalyst used in the synthesis process can be a strong acid such as sulfuric acid or a Lewis acid such as boron trifluoride. The reaction is carried out under reflux conditions, and the product is obtained by distillation and purification. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
科学研究应用
Methyl 2,6,10-trimethylundecanoate has various scientific research applications. It is used as a flavor and fragrance ingredient in the food and cosmetic industries. It is also used as a solvent in the production of polymers and resins. Methyl 2,6,10-trimethylundecanoate has been studied for its antimicrobial and antifungal properties. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Methyl 2,6,10-trimethylundecanoate has also been studied for its potential as a biofuel.
属性
CAS 编号 |
1001-79-2 |
|---|---|
产品名称 |
Methyl 2,6,10-trimethylundecanoate |
分子式 |
C15H30O2 |
分子量 |
242.4 g/mol |
IUPAC 名称 |
methyl 2,6,10-trimethylundecanoate |
InChI |
InChI=1S/C15H30O2/c1-12(2)8-6-9-13(3)10-7-11-14(4)15(16)17-5/h12-14H,6-11H2,1-5H3 |
InChI 键 |
CSPZQWRFIYFDHS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)C(=O)OC |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)C(=O)OC |
同义词 |
2,6,10-Trimethylundecanoic acid methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)
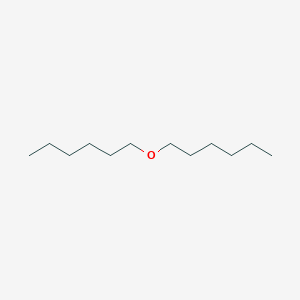
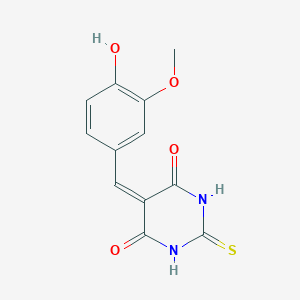
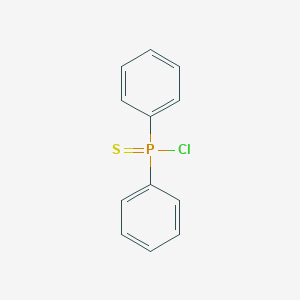
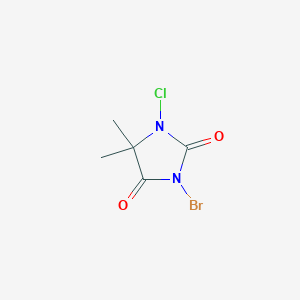
![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
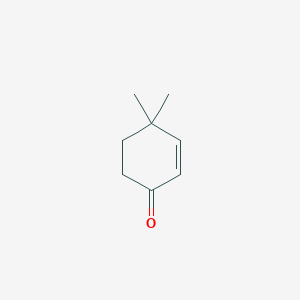
![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)
